Phenyl(quinolin-2-ylsulfanyl)acetic acid

CAS No.:

Cat. No.: VC13356768

Molecular Formula: C17H13NO2S

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13NO2S |

|---|---|

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | 2-phenyl-2-quinolin-2-ylsulfanylacetic acid |

| Standard InChI | InChI=1S/C17H13NO2S/c19-17(20)16(13-7-2-1-3-8-13)21-15-11-10-12-6-4-5-9-14(12)18-15/h1-11,16H,(H,19,20) |

| Standard InChI Key | QUDYIIXWNCAAQA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3C=C2 |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3C=C2 |

Introduction

Chemical Structure and Nomenclature

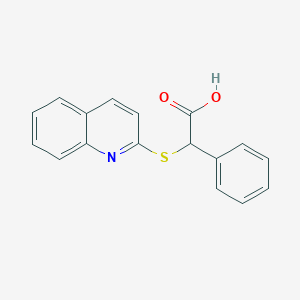

Phenyl(quinolin-2-ylsulfanyl)acetic acid, systematically named 2-(quinolin-2-ylsulfanyl)-2-phenylacetic acid, features a quinoline ring substituted at the 2-position with a sulfanyl (–S–) group connected to a phenyl-bearing acetic acid (Figure 1). The quinoline scaffold consists of a fused benzene and pyridine ring, while the acetic acid moiety introduces carboxylate functionality, enabling hydrogen bonding and ionic interactions .

Molecular Formula:

Molecular Weight: 295.36 g/mol

Key Structural Features:

-

Quinoline core: Imparts planar aromaticity and π-π stacking potential.

-

Sulfanyl bridge: Enhances redox activity and metal coordination capacity.

-

Phenyl group: Contributes hydrophobicity and steric bulk.

-

Carboxylic acid: Facilitates solubility in polar solvents and salt formation .

The compound’s IUPAC name and structural attributes align with derivatives reported in studies on rhizogenesis stimulators and anticancer agents, where analogous sulfanyl-acetic acid motifs are critical for bioactivity .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of phenyl(quinolin-2-ylsulfanyl)acetic acid typically involves multi-step protocols leveraging nucleophilic substitution and cyclization reactions (Scheme 1):

-

Quinoline-2-thiol Preparation:

Quinoline-2-thiol is synthesized via thiolation of 2-chloroquinoline using thiourea under basic conditions . -

Sulfanyl Acetic Acid Coupling:

The thiol intermediate reacts with bromophenylacetic acid in the presence of a base (e.g., KCO) to form the sulfanyl linkage :

Optimization Notes:

-

Reaction yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

-

Purification via recrystallization from ethanol/water mixtures enhances purity.

Reactivity Profile

The compound participates in reactions typical of carboxylic acids and sulfides:

-

Esterification: Forms methyl or ethyl esters with alcohols under acid catalysis.

-

Amidation: Reacts with amines to yield bioactive amides, as seen in antitumor derivatives .

-

Oxidation: The sulfanyl group oxidizes to sulfoxides or sulfones using HO or mCPBA .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 198–202°C (decomposes) |

| Solubility | DMSO: >10 mg/mL; Water: <0.1 mg/mL |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| pKa (Carboxylic Acid) | 3.2 ± 0.1 |

| UV-Vis | 254 nm (quinoline π→π*) |

The moderate lipophilicity (LogP ~2.8) suggests balanced membrane permeability and solubility, aligning with pharmacokinetic requirements for drug candidates .

Pharmacological and Biological Activities

Rhizogenesis Modulation

In agricultural applications, sodium salts of quinolin-4-ylsulfanyl acetic acids enhance root formation in Paulownia clones by 20–30% compared to controls . The free acid form demonstrates lower bioavailability but reduced toxicity, making it suitable for prolonged treatments .

Antimicrobial Activity

Quinoline-thioacetic acid hybrids inhibit Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) via disruption of membrane integrity .

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume